molecular formula C30H50O2 B015192 Serratenediol CAS No. 2239-24-9

Serratenediol

Cat. No.: B015192
CAS No.: 2239-24-9
M. Wt: 442.7 g/mol
InChI Key: FMUNNDDBCLRMSL-PIGMOXAFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of serratenediol typically involves extraction from natural sources, such as the Lycopodium species . The extraction process includes the following steps:

Industrial Production Methods

Advances in biotechnological methods, such as microbial fermentation, could potentially be applied to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Serratenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Properties

IUPAC Name

(3S,6R,8S,11R,12S,15S,16R,19S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20-,21-,22-,23-,24-,25-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUNNDDBCLRMSL-PIGMOXAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4C(=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C2)(CC[C@@H](C3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945039
Record name 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2239-24-9
Record name (3S,4aR,6aS,9aR,11S,13aR,13bS,15aS,15bR)-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-Eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-1H-cyclohepta[1,2-a:5,4-a′]dinaphthalene-3,11-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2239-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serrat-14-ene-3,21-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6a,10,10,13a,15b-Heptamethyl-2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-icosahydro-1H-cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10945039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Serratenediol
Reactant of Route 2
Serratenediol
Reactant of Route 3
Serratenediol
Reactant of Route 4
Serratenediol
Reactant of Route 5
Serratenediol
Reactant of Route 6
Serratenediol
Customer
Q & A

Q1: What is Serratenediol?

A1: this compound is a naturally occurring triterpenoid primarily found in various species of ferns, particularly those belonging to the Lycopodium and Huperzia genera [, , , , , , , , , , , , , , , , ]. It belongs to the serratane family of triterpenoids, characterized by their unusual seven-membered ring structure [, ].

Q2: What is the structure of this compound?

A2: this compound possesses the molecular formula C30H50O2 [, , , , , ]. Its structure features a unique tetracyclic framework incorporating a seven-membered ring, setting it apart from other common triterpenoids [, ].

Q3: Can you provide spectroscopic data for this compound?

A3: While specific spectroscopic data points are not comprehensively detailed within the provided research, several studies utilize techniques like NMR (Nuclear Magnetic Resonance) [, , , ] and Mass Spectrometry [] for structural elucidation and analysis of this compound and related derivatives. These methods help determine the compound's structural features and stereochemistry.

Q4: Which plants are known sources of this compound?

A4: this compound has been isolated from various plant species, including:

  • Huperzia serrata: [, ]
  • Lycopodium inundatum: [, ]
  • Lycopodium lucidulum: []
  • Lycopodium phlegmaria: [, ]
  • Huperzia kunmingensis: []
  • Phlegmariurus yunnanensis: [, ]
  • Huperzia crispate: []
  • Pinus radiata (bark): []
  • Lycopodium clavatum: [, ]
  • Lycopodium obscurum: []
  • Picea sitchensis (bark): []
  • Palhinhaea cernua: []

Q5: How is this compound biosynthesized?

A5: Research suggests that serratanes like this compound are directly biosynthesized from a precursor molecule called pre-α-onocerin, challenging the previous assumption that they originated from α-onocerin []. This discovery was made possible by identifying a novel onoceroid synthase gene in the fern Lycopodium clavatum, which, when co-expressed with a pre-α-onocerin synthase in yeast, led to the production of both tohogenol and this compound [].

Q6: Has this compound been chemically synthesized?

A6: Yes, a simple enantioselective synthesis of this compound has been achieved [, ]. This synthesis utilizes several key steps, including catalytic enantioselective synthesis of specific precursors and their coupling, followed by stereoselective cationic cyclizations to construct the compound's core structure [].

Q7: What are the potential biological activities of this compound?

A7: While comprehensive research on this compound's biological activities is still underway, one study reports that 21-epi-Serratenediol, a stereoisomer of this compound, isolated from Lycopodium serratum, exhibits pro-apoptotic effects in human HL-60 leukemia cells []. This finding suggests potential anti-cancer properties, although further research is needed to confirm and explore these effects in detail.

Q8: What is the significance of the seven-membered ring in this compound?

A8: The presence of a seven-membered ring within this compound's structure makes it unique among triterpenoids [, ]. This structural feature likely influences its chemical reactivity and could be responsible for unique biological activity compared to other triterpene classes.

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